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This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals regarding the

outcome of the Phase 2 clinical trials for Emraclidine in schizophrenia. On November 11,

2024, AbbVie announced that the two Phase 2 EMPOWER trials investigating Emraclidine did

not meet their primary endpoint.[1][2][3][4][5]

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the Emraclidine Phase 2 trials in

schizophrenia?

The primary reason for the failure of the EMPOWER-1 and EMPOWER-2 Phase 2 trials was

that Emraclidine did not demonstrate a statistically significant reduction in the total score of

the Positive and Negative Syndrome Scale (PANSS) compared to placebo at week 6. The

PANSS is a standardized tool used to measure the severity of symptoms in individuals with

schizophrenia. While there were numerical improvements in the PANSS scores for some

Emraclidine groups compared to placebo, the differences were not statistically significant.

Q2: Were there any noteworthy differences in the placebo response between the Phase 1b and

Phase 2 trials?

Yes, a significant factor contributing to the Phase 2 trial outcome was a higher-than-expected

placebo response. In the preceding Phase 1b trial, patients receiving placebo showed a 6.8-

point improvement on the PANSS score after six weeks. In contrast, the placebo groups in the
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Phase 2 EMPOWER trials demonstrated much larger improvements of -13.5 and -16.1 points,

respectively. This substantial placebo effect narrowed the therapeutic window to demonstrate

the efficacy of Emraclidine.

Q3: What were the specific primary endpoint results from the EMPOWER-1 and EMPOWER-2

trials?

The primary endpoint was the change from baseline in the PANSS total score at week 6. The

results for both trials are summarized below.

EMPOWER-1 Trial: Change from Baseline in PANSS
Total Score

Treatment Group N
Baseline PANSS
(SD)

LS Mean Change
from Baseline (95%
CI)

Placebo 127 98.3 (8.16) -13.5

Emraclidine 10mg QD 125 97.6 (7.65) -14.7

Emraclidine 30mg QD 127 97.9 (7.89) -16.5

EMPOWER-2 Trial: Change from Baseline in PANSS
Total Score

Treatment Group N
Baseline PANSS
(SD)

LS Mean Change
from Baseline (95%
CI)

Placebo 128 97.4 (8.22) -16.1

Emraclidine 15mg QD 122 98.0 (8.49) -18.5

Emraclidine 30mg QD 123 97.2 (7.75) -14.2

Q4: Despite failing to meet the primary endpoint, how was the safety and tolerability profile of

Emraclidine?
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Emraclidine was reported to be well-tolerated in the EMPOWER trials, with a safety profile

comparable to that observed in the Phase 1b study. The most commonly reported adverse

events were headache, dry mouth, and dyspepsia.

Adverse Events in EMPOWER-1 and EMPOWER-2
Trials

Adverse Event
Placebo
(EMPOWER-1/2)

Emraclidine
10mg/15mg
(EMPOWER-1/2)

Emraclidine 30mg
(EMPOWER-1/2)

Headache 9.4% / 10.8% 14.1% / 14.6% 13.2% / 13.0%

Dry Mouth 2.3% / 0.8% 3.9% / 0.8% 9.3% / 5.3%

Dyspepsia 3.1% / 1.5% 3.9% / 3.1% 7.8% / 2.3%

Troubleshooting Unexpected Trial Outcomes
Issue: Discrepancy in Efficacy Between Early and Mid-Phase Trials

A common challenge in drug development is the failure to replicate promising early-phase

results in larger, more robust mid-phase trials. The case of Emraclidine, which showed a

clinically meaningful and statistically significant improvement in PANSS total score in Phase 1b

but not in Phase 2, highlights this issue.

Potential Causes and Troubleshooting Steps:

Placebo and Nocebo Effects:

Analysis: Scrutinize the magnitude of the placebo response in the failed trial compared to

earlier studies. A significantly higher placebo response can obscure the true effect of the

investigational drug.

Mitigation Strategies for Future Trials: Implement rigorous patient selection criteria to

exclude those with high expectations of improvement. Utilize centralized raters and robust

training to ensure consistent scoring and minimize inter-rater variability.
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Patient Population Heterogeneity:

Analysis: Conduct post-hoc analyses to identify any subpopulations that may have

responded differently to the treatment. Factors to consider include disease severity at

baseline, genetic markers, and comorbidities.

Future Protocol Design: Consider enrichment strategies in future trial designs to enroll

patients more likely to respond to the drug's mechanism of action.

Dose Selection:

Analysis: Evaluate the dose-response relationship observed in the trial. In the

EMPOWER-2 trial, the 15mg dose showed a numerically greater improvement than the

30mg dose, suggesting a complex dose-response curve.

Further Investigation: Additional dose-ranging studies may be necessary to fully

characterize the optimal therapeutic dose.

Experimental Protocols
EMPOWER-1 (NCT05227690) and EMPOWER-2 (NCT05227703) Phase 2 Trials

Study Design: These were multicenter, randomized, double-blind, placebo-controlled Phase

2 trials.

Participants: Adults with a diagnosis of schizophrenia who were experiencing an acute

exacerbation of psychotic symptoms.

Intervention:

EMPOWER-1: Emraclidine 10 mg once daily (QD), Emraclidine 30 mg QD, or placebo.

EMPOWER-2: Emraclidine 15 mg QD, Emraclidine 30 mg QD, or placebo.

Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale

(PANSS) total score at week 6.

Duration: 6 weeks of treatment.
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Signaling Pathway and Experimental Workflow
Emraclidine's Proposed Mechanism of Action

Emraclidine is a selective M4 muscarinic acetylcholine receptor positive allosteric modulator

(PAM). It is hypothesized to work by enhancing the effect of acetylcholine at M4 receptors in

the brain, which in turn helps to modulate dopamine levels in key brain regions associated with

psychosis, without directly blocking dopamine receptors.
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Caption: Proposed mechanism of action for Emraclidine in schizophrenia.

EMPOWER Trials Workflow

6-Week Treatment Period

Patient Screening
(Schizophrenia with acute exacerbation)

Randomization

Placebo Group

1:1:1

Emraclidine Low Dose
(10mg or 15mg)

Emraclidine High Dose
(30mg)

Primary Endpoint Assessment
(Change in PANSS Total Score at Week 6)Safety & Tolerability Monitoring

Click to download full resolution via product page

Caption: Simplified workflow of the EMPOWER Phase 2 clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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